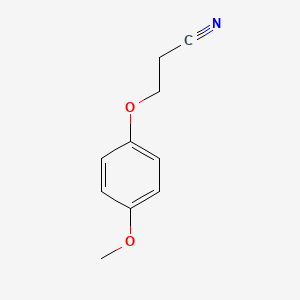

3-(4-Methoxyphenoxy)propanenitrile

Overview

Description

3-(4-Methoxyphenoxy)propanenitrile is a chemical compound that is part of a broader class of organic molecules which often contain a methoxyphenoxy group attached to a propanenitrile moiety. This structural motif is common in various compounds that exhibit a range of biological activities and chemical properties. The methoxy group attached to the benzene ring can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of ether linkages and the introduction of nitrile groups. For example, the synthesis of related bis(phenoxy) propane derivatives can be achieved by reacting phenolic compounds with dibromo propane in a suitable solvent such as DMF, followed by further functionalization steps . Although the specific synthesis of 3-(4-Methoxyphenoxy)propanenitrile is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the nitrile group at the appropriate stage.

Molecular Structure Analysis

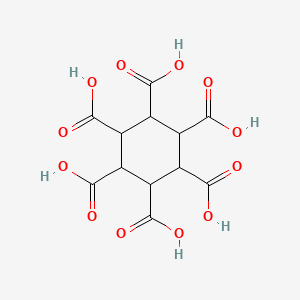

The molecular structure of compounds similar to 3-(4-Methoxyphenoxy)propanenitrile can be elucidated using computational methods such as density functional theory (DFT). These methods allow for the optimization of molecular geometry and the prediction of vibrational spectra, bond lengths, and bond angles . Additionally, the molecular electrostatic potential, HOMO-LUMO gap, and other electronic properties can be calculated to understand the reactivity and stability of the molecule .

Chemical Reactions Analysis

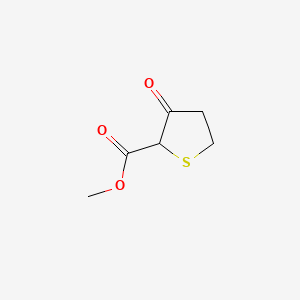

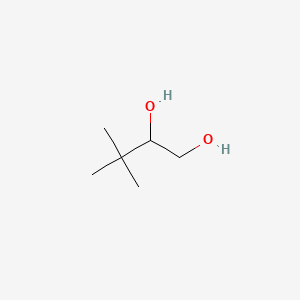

The reactivity of the methoxyphenoxy moiety can be explored through various chemical reactions. For instance, the oxidation of related compounds, such as 3-(4-methoxyphenoxy)-1,2-propanediol, has been studied, revealing insights into the kinetics and mechanisms of these reactions . The oxidation products and reaction intermediates can be identified using techniques like mass spectrometry, and the reaction rates can be influenced by factors such as pH and the presence of other reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3-(4-methoxyphenoxy) group can be diverse. Spectroscopic methods, including FT-IR and NMR, are commonly used to characterize these compounds and provide information on their chemical environment and the nature of their bonds . The solubility, thermal stability, and electronic properties can also be assessed through experimental and computational studies, which are essential for understanding the material's behavior in different conditions and potential applications .

Scientific Research Applications

Synthesis and Chemical Properties

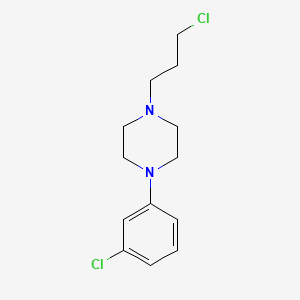

Synthesis of Derivatives : 3-(4-Methoxyphenoxy)propanenitrile serves as a precursor for synthesizing various compounds. For instance, a study by Jiang Yan (2009) discusses the synthesis of 2-(3-(4-methoxyphenoxy)propyl) propane-1,3-diethanethioate from 4-methoxyphenol and 1,3-dibromopropane through a five-step reaction, analyzed by NMR, IR, and MS techniques (Jiang Yan, 2009).

Oxidation Studies : The oxidation properties of derivatives like 3-(4-methoxyphenoxy)-1,2-propanediol have been studied, such as by Shi et al. (2009), who analyzed its oxidation by bis(hydrogenperiodato) argentate(III) complex anion, revealing insights into kinetics and reaction mechanisms (Shi et al., 2009).

Biological and Environmental Applications

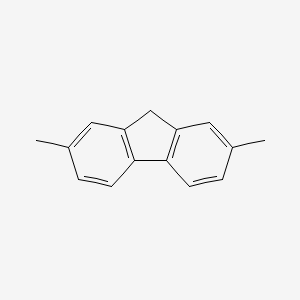

- Metabolism by Bacteria : A study by Vicuña et al. (1987) investigated the metabolism of lignin model compounds, which are structurally similar to 3-(4-Methoxyphenoxy)propanenitrile, by Pseudomonas acidovorans. This research helps understand bacterial breakdown of complex organic molecules (Vicuña et al., 1987).

Materials Science and Engineering

- Electrolytes for Lithium-Ion Batteries : Compounds like 3-(2-methoxyethoxy)propanenitrile are used in safe electrolytes for lithium-ion batteries, as explored by Liu et al. (2016). They discussed ternary mixtures of nitrile-functionalized glyme, hydrofluoroether, and fluoroethylene carbonate, demonstrating improved safety and performance in battery applications (Liu et al., 2016).

Molecular and Computational Studies

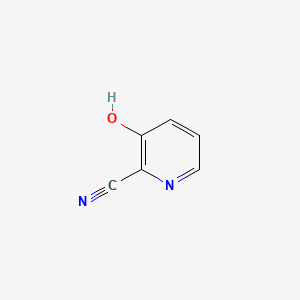

- Electronic Structure Analysis : Research by Sinha et al. (2011) on 3-(2-methoxyphenoxy) propane-1,2-diol used ab initio and density functional theory to analyze its molecular properties and harmonic wavenumbers, providing insights into the molecule's electronic structure and potential applications (Sinha et al., 2011).

Safety and Hazards

properties

IUPAC Name |

3-(4-methoxyphenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAWFMRIHNITFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213260 | |

| Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63815-39-4 | |

| Record name | 3-(4-Methoxyphenoxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63815-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063815394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

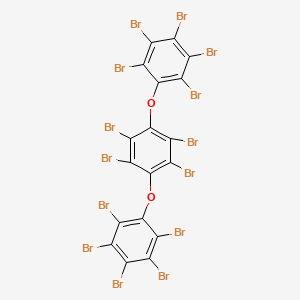

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B1345523.png)